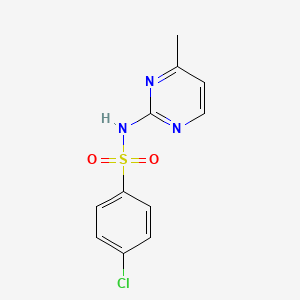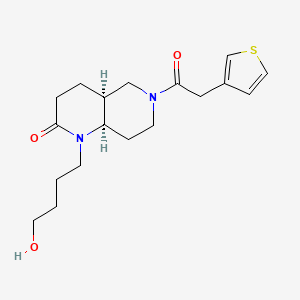![molecular formula C15H14N4O4 B5414782 N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5414782.png)
N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide, also known as 1400W, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It has been extensively studied for its role in inflammation, cancer, and neurodegenerative diseases.
Mécanisme D'action
N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide works by binding to the heme iron of iNOS, preventing the conversion of L-arginine to NO. This results in a reduction of NO production, which is involved in the regulation of various physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and oxidative stress in various disease models, including arthritis, colitis, and sepsis. It has also been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease. Additionally, this compound has been investigated for its potential in cancer therapy, as NO has been implicated in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide in lab experiments is its selectivity for iNOS, which allows for the specific inhibition of NO production without affecting other isoforms of NOS. However, it is important to note that this compound has a relatively short half-life and can be rapidly metabolized in vivo, which may affect its efficacy in certain disease models.
Orientations Futures
There are several potential future directions for the use of N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide in scientific research. One area of interest is the role of iNOS in neuroinflammation and neurodegeneration, as well as the potential for this compound as a therapeutic agent in these conditions. Additionally, further investigation into the potential of this compound in cancer therapy is warranted, particularly in combination with other treatments. Finally, the development of more stable analogs of this compound may improve its efficacy and broaden its potential applications.
Méthodes De Synthèse
N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 4-aminomethylphenylhydroxylamine. The resulting product is then treated with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide has been widely used in scientific research for its ability to selectively inhibit iNOS, which is responsible for the production of nitric oxide (NO) in response to inflammation and infection. This has led to its investigation in various disease states, including cancer, neurodegeneration, and inflammation.
Propriétés
IUPAC Name |
N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-2-3-11(8-13(9)19(22)23)15(20)17-12-6-4-10(5-7-12)14(16)18-21/h2-8,21H,1H3,(H2,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOREIVGJDMPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=NO)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)/C(=N\O)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5414701.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5414707.png)

![N,N-dimethyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5414724.png)
![5-acetyl-6-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5414731.png)

![N-isopropyl-2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5414752.png)
![6-[2-(5-bromo-2-hydroxy-3-methylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5414774.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5414789.png)
![N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5414797.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-imidazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5414802.png)
![3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide](/img/structure/B5414809.png)

![2-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5414819.png)